2-CycloheptylthiophenylZinc bromide
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Overview
Description
2-CycloheptylthiophenylZinc bromide is an organozinc compound with the molecular formula C₁₃H₁₇BrSZn. This compound is a member of the organozinc family, which are known for their utility in organic synthesis, particularly in cross-coupling reactions. The presence of the thiophene ring and the cycloheptyl group in its structure makes it a versatile reagent in various chemical transformations.
Preparation Methods
The synthesis of 2-CycloheptylthiophenylZinc bromide typically involves the reaction of 2-bromothiophene with cycloheptylmagnesium bromide in the presence of zinc chloride. The reaction is carried out in an anhydrous environment, often using tetrahydrofuran (THF) as the solvent. The general reaction scheme is as follows:
Formation of Grignard Reagent: Cycloheptyl bromide reacts with magnesium in dry ether to form cycloheptylmagnesium bromide.
Transmetalation: The Grignard reagent is then reacted with zinc chloride to form the organozinc compound.
Coupling Reaction: Finally, the organozinc compound is reacted with 2-bromothiophene to yield this compound.
Chemical Reactions Analysis
2-CycloheptylthiophenylZinc bromide is primarily used in cross-coupling reactions, such as the Suzuki-Miyaura coupling. These reactions involve the formation of carbon-carbon bonds and are catalyzed by palladium complexes. The compound can undergo various types of reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol.
Substitution: The bromide ion can be substituted with other nucleophiles, such as halides or alkoxides.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as THF or dimethylformamide (DMF). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-CycloheptylthiophenylZinc bromide has several applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Medicinal Chemistry: The compound is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Material Science: It is employed in the preparation of organic semiconductors and other advanced materials.
Biological Studies: The compound is used in the synthesis of biologically active molecules for research in drug discovery and development.
Mechanism of Action
The mechanism of action of 2-CycloheptylthiophenylZinc bromide in cross-coupling reactions involves the transmetalation step, where the organozinc compound transfers its organic group to a palladium catalyst. This is followed by the reductive elimination step, where the new carbon-carbon bond is formed, and the palladium catalyst is regenerated. The molecular targets and pathways involved depend on the specific reaction and the substrates used.
Comparison with Similar Compounds
2-CycloheptylthiophenylZinc bromide can be compared with other organozinc compounds, such as:
Phenylzinc bromide: Similar in reactivity but lacks the thiophene ring and cycloheptyl group.
2-Thiophenylzinc bromide: Contains the thiophene ring but lacks the cycloheptyl group.
Cycloheptylzinc bromide: Contains the cycloheptyl group but lacks the thiophene ring.
The uniqueness of this compound lies in its combined structural features, which provide distinct reactivity and selectivity in various chemical transformations.
Properties
Molecular Formula |
C13H17BrSZn |
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Molecular Weight |
350.6 g/mol |
IUPAC Name |
bromozinc(1+);phenylsulfanylcycloheptane |
InChI |
InChI=1S/C13H17S.BrH.Zn/c1-2-5-9-12(8-4-1)14-13-10-6-3-7-11-13;;/h3,6-7,10,12H,1-2,4-5,8-9H2;1H;/q-1;;+2/p-1 |
InChI Key |
HSLSQHGJZMGGJX-UHFFFAOYSA-M |
Canonical SMILES |
C1CCCC(CC1)SC2=CC=CC=[C-]2.[Zn+]Br |
Origin of Product |
United States |
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